molecular formula C21H21FN2O2 B2607620 1-(4-fluorophenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopropane-1-carboxamide CAS No. 1091463-84-1

1-(4-fluorophenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopropane-1-carboxamide

Cat. No.: B2607620
CAS No.: 1091463-84-1
M. Wt: 352.409
InChI Key: CXOOGVDRNBJQIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopropane-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropane ring, a fluorophenyl group, and a piperidinylphenyl moiety, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopropane-1-carboxamide typically involves multiple steps, including the formation of the cyclopropane ring and the introduction of the fluorophenyl and piperidinylphenyl groups. Common synthetic routes may involve:

    Cyclopropanation: Formation of the cyclopropane ring using reagents like diazomethane or Simmons-Smith reagents.

    Nucleophilic Substitution: Introduction of the fluorophenyl group through nucleophilic aromatic substitution reactions.

    Amide Bond Formation: Coupling of the piperidinylphenyl group with the cyclopropane carboxylic acid using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Implementing advanced purification methods such as chromatography and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: Oxidation of the piperidinyl group to form corresponding N-oxides.

    Reduction: Reduction of the carbonyl group in the piperidinyl moiety to form alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions on the fluorophenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA or hydrogen peroxide under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

1-(4-fluorophenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopropane-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    Pathways Involved: Involvement in pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-fluorophenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopropane-1-carboxamide is unique due to its specific combination of structural features, including the cyclopropane ring and the piperidinylphenyl moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O2/c22-16-9-7-15(8-10-16)21(11-12-21)20(26)23-17-4-3-5-18(14-17)24-13-2-1-6-19(24)25/h3-5,7-10,14H,1-2,6,11-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOOGVDRNBJQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.